Superior Potency Against a Close Structural Analog (8k) in Head-to-Head Testing
In a direct comparison of compounds from the same synthetic series, 8a exhibited a lower IC50 value than its close analog, 8k, indicating a measurable improvement in potency [1].
| Evidence Dimension | CYP1A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 58 nM |
| Comparator Or Baseline | Compound 8k (IC50 = 65 nM) |
| Quantified Difference | 1.12-fold increase in potency for 8a |
| Conditions | Recombinant CYP1A1 in Sacchrosomes™ (microsomal assay) |
Why This Matters
This direct, intra-study comparison confirms 8a as the most potent and well-characterized analog in its series, making it the preferred candidate for studies where maximal CYP1A1 inhibition is required.
- [1] Horley NJ, et al. (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, a heterocyclic chalcone is a potent and selective CYP1A1 inhibitor and cancer chemopreventive agent. Bioorg Med Chem Lett. 2017 Dec 15;27(24):5409-5414. View Source
